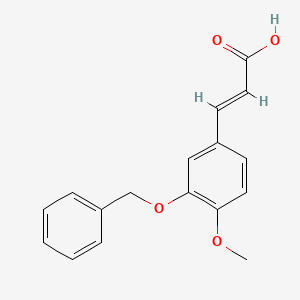
ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, a thiourea group, which is often found in various medicinal compounds due to its diverse biological activities, and a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a thiourea group, and a trifluoromethyl group. The presence of these groups would likely confer specific chemical properties to the compound, such as aromaticity (from the indole ring), the ability to participate in hydrogen bonding (from the thiourea group), and increased lipophilicity (from the trifluoromethyl group) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole ring, for example, could undergo electrophilic substitution reactions. The thiourea group could participate in reactions involving the nitrogen atoms or the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability. The presence of the indole and thiourea groups could influence the compound’s reactivity .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
General Acylation Techniques
Murakami et al. (1985) detailed a general method for the C-3 acylation of ethyl indole-2-carboxylates, providing insights into the synthesis of compounds such as ethyl 3-acylindole-2-carboxylates. This methodology could potentially be adapted for the synthesis of ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate by selecting appropriate acylating agents and conditions (Murakami et al., 1985).
Thiocyanation and Functionalization
Tamura et al. (1978) explored the thiocyanation of indoles, leading to 3-thiocyanatoindoles under specific conditions. Such reactions highlight the functional diversity achievable with indole derivatives, which could be relevant when considering functional group modifications on the ethyl indole-2-carboxylate backbone (Tamura et al., 1978).
Potential Applications in Heterocyclic Chemistry
- Synthesis of Functionalized Tetrahydropyridines: Zhu et al. (2003) reported an expedient phosphine-catalyzed [4 + 2] annulation process for the synthesis of highly functionalized tetrahydropyridines. This kind of innovative synthetic strategy could be valuable for creating novel heterocyclic systems based on the this compound structure (Zhu et al., 2003).
Advanced Materials and Biological Activities
- Corrosion Inhibition Studies: Haque et al. (2018) conducted experimental and quantum chemical studies on functionalized tetrahydropyridines as corrosion inhibitors for mild steel in hydrochloric acid. Although not directly related, this research demonstrates how indole derivatives and their analogs can have applications beyond pharmaceuticals, potentially including this compound in corrosion inhibition contexts (Haque et al., 2018).
Mechanism of Action
Target of Action
The primary target of ethyl 3-(3-(4-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate is the gibberellin insensitive DWARF1 (GID1) receptor . This receptor plays a crucial role in plant growth regulation, particularly in processes such as hypocotyl elongation and seed germination .
Mode of Action
The compound interacts with its target, the GID1 receptor, through hydrogen bonding interactions with residues Phe238 and Ser191 . This interaction results in a stronger binding with GID1 compared to other compounds . The binding of the compound to the GID1 receptor triggers a series of biochemical reactions that lead to the observed biological effects .
Biochemical Pathways
The compound affects the gibberellin signaling pathway . Gibberellins are plant hormones that regulate various developmental processes, including hypocotyl elongation, seed germination, and flowering regulation . The interaction of the compound with the GID1 receptor influences these processes by mimicking the action of gibberellins .
Result of Action
The compound exhibits high gibberellin-like activity . At a dose of 0.1 μM, it has been shown to significantly promote Arabidopsis thaliana hypocotyl elongation and rice germination . These effects are indicative of the compound’s potential as a plant growth regulator .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-2-27-17(26)16-15(13-5-3-4-6-14(13)24-16)25-18(28)23-12-9-7-11(8-10-12)19(20,21)22/h3-10,24H,2H2,1H3,(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCOALNUDOUVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2860719.png)
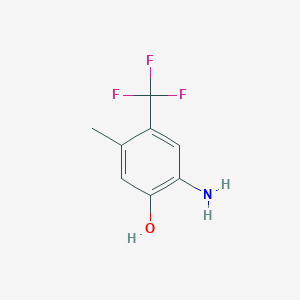
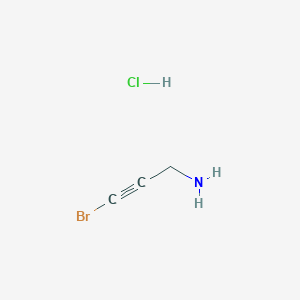
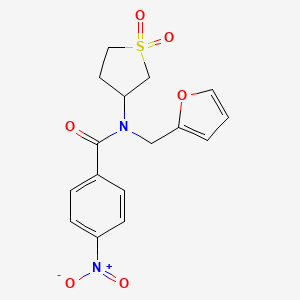
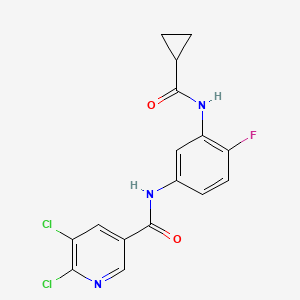
![N-([1,1'-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2860725.png)
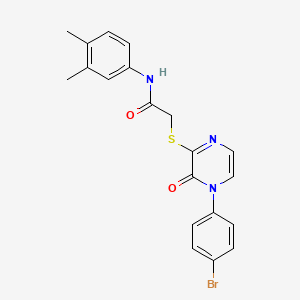
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2860729.png)


![(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860737.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2860739.png)
![7-(4-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2860740.png)
